molecular formula C10H24N2O B14536629 2-{[3-(Diethylamino)propyl](methyl)amino}ethan-1-ol CAS No. 62237-01-8

2-{[3-(Diethylamino)propyl](methyl)amino}ethan-1-ol

Cat. No.: B14536629
CAS No.: 62237-01-8
M. Wt: 188.31 g/mol
InChI Key: OVUUGYDLTURAAG-UHFFFAOYSA-N
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Description

2-{3-(Diethylamino)propylamino}ethan-1-ol is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of both an amino group and a hydroxyl group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-(Diethylamino)propylamino}ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(diethylamino)propylamine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst. Another approach is the alkylation of 3-(diethylamino)propylamine with ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{3-(Diethylamino)propylamino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-{3-(Diethylamino)propylamino}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and adhesives.

Mechanism of Action

The mechanism of action of 2-{3-(Diethylamino)propylamino}ethan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)propylamine: Similar structure but lacks the hydroxyl group.

    N,N-Dimethyl-3-aminopropylamine: Contains a dimethylamino group instead of a diethylamino group.

    2-(Dimethylamino)ethanol: Similar structure but with a dimethylamino group.

Uniqueness

2-{3-(Diethylamino)propylamino}ethan-1-ol is unique due to the presence of both a diethylamino group and a hydroxyl group, which confer distinct chemical and biological properties

Properties

CAS No.

62237-01-8

Molecular Formula

C10H24N2O

Molecular Weight

188.31 g/mol

IUPAC Name

2-[3-(diethylamino)propyl-methylamino]ethanol

InChI

InChI=1S/C10H24N2O/c1-4-12(5-2)8-6-7-11(3)9-10-13/h13H,4-10H2,1-3H3

InChI Key

OVUUGYDLTURAAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN(C)CCO

Origin of Product

United States

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